molecular formula C6H2Cl4NaO B3057847 Sodium 2,3,5,6-tetrachlorophenolate CAS No. 85712-07-8

Sodium 2,3,5,6-tetrachlorophenolate

Cat. No.: B3057847
CAS No.: 85712-07-8
M. Wt: 254.9 g/mol
InChI Key: NZNYWRPPJHLSJO-UHFFFAOYSA-N
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Description

Sodium 2,3,5,6-tetrachlorophenolate is a chemical compound derived from 2,3,5,6-tetrachlorophenol. It is a phenolate anion that arises from the deprotonation of the acidic phenol function in 2,3,5,6-tetrachlorophenol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,5,6-tetrachlorophenolate can be synthesized through the neutralization of 2,3,5,6-tetrachlorophenol with sodium hydroxide. The reaction typically involves dissolving 2,3,5,6-tetrachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,3,5,6-tetrachlorophenolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: It is used in the production of pesticides, fungicides, and wood preservatives.

Mechanism of Action

The mechanism of action of sodium 2,3,5,6-tetrachlorophenolate involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s phenolate anion can interact with proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2,3,4,6-tetrachlorophenol
  • 2,4,5-trichlorophenol
  • 2,4,6-trichlorophenol

Comparison: Sodium 2,3,5,6-tetrachlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring, which influences its reactivity and biological activity. Compared to other chlorophenols, it exhibits distinct chemical properties and applications. For example, 2,4,6-trichlorophenol is more commonly used as a disinfectant, while this compound is favored in industrial applications for its stability and reactivity .

Properties

CAS No.

85712-07-8

Molecular Formula

C6H2Cl4NaO

Molecular Weight

254.9 g/mol

IUPAC Name

sodium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;

InChI Key

NZNYWRPPJHLSJO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl.[Na+]

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl.[Na]

Key on ui other cas no.

85712-07-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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